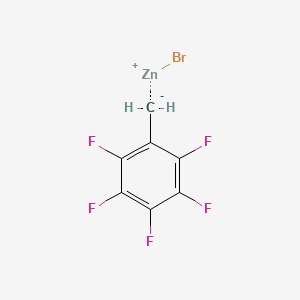

Pentafluorobenzylzinc bromide

Description

Pentafluorobenzylzinc bromide (C₆F₅CH₂ZnBr) is an organozinc reagent characterized by a benzyl group substituted with five fluorine atoms and a zinc-bromide moiety. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity in forming carbon-carbon bonds . However, the provided evidence lacks detailed synthetic protocols or application data for this specific compound.

Properties

IUPAC Name |

bromozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5.BrH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQVFPNRJUXZSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279605 | |

| Record name | Zinc, bromo[(pentafluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-75-9 | |

| Record name | Zinc, bromo[(pentafluorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorobenzylzinc bromide can be synthesized through the reaction of pentafluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

- Dissolution of zinc powder in THF.

- Addition of pentafluorobenzyl bromide to the zinc solution.

- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete .

Industrial Production Methods: Industrial production of pentafluorobenzylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles such as alkyl halides, acyl chlorides, and epoxides to form new carbon-carbon bonds.

Coupling Reactions: It participates in cross-coupling reactions with organic halides in the presence of palladium or nickel catalysts to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include alkyl halides and acyl chlorides. The reactions are usually carried out in polar aprotic solvents like THF or dimethylformamide (DMF) at room temperature or under reflux conditions.

Coupling Reactions: Common reagents include organic halides and palladium or nickel catalysts.

Major Products Formed:

Nucleophilic Substitution: The major products are substituted benzyl compounds.

Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

Pentafluorobenzylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is employed in the preparation of functionalized materials and polymers.

Medicinal Chemistry: It is used in the synthesis of bioactive compounds and drug intermediates.

Catalysis: It serves as a precursor in the development of catalytic systems for various chemical transformations.

Mechanism of Action

The mechanism of action of pentafluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo nucleophilic attack on electrophilic substrates. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The pentafluorobenzyl group enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom through electron-withdrawing effects .

Comparison with Similar Compounds

Comparison with Structurally Related Benzyl Bromides

Pentabromobenzyl Bromide (PBBB)

- Structure : C₆Br₅CH₂Br, featuring five bromine atoms on the aromatic ring.

- Synthesis : Prepared via bromination of toluene using AlCl₃ and elemental bromine in dibromomethane .

- Properties :

- Applications : Used in synthesizing brominated flame retardants via Friedel-Crafts alkylation of polymers like polystyrene (PS) and polyphenylene ether (PPE) .

Tetrafluorobenzyl Bromide (TFBB)

- Structure : C₆F₄CH₂Br, with four fluorine atoms on the benzene ring.

- Synthesis : Produced via allylic bromination of pentafluorotoluene .

- Properties :

- Strong electrophile due to electron-withdrawing fluorine substituents.

- Lower molecular weight and halogen content compared to PBBB.

- Applications : Widely used in derivatization gas chromatography to enhance analyte detection .

3-(Pentafluorosulfur)benzyl Bromide

- Structure : SF₅-substituted benzyl bromide.

- Properties : Acts as an electrophilic source of the SF₅ group, a highly stable and lipophilic moiety .

- Applications : Valued in agrochemical and pharmaceutical synthesis for incorporating SF₅ groups into target molecules .

Comparative Data Tables

Table 1: Thermal Stability of Brominated Benzyl Derivatives (TGA Data)

| Compound | T5% (°C) | Tmax (°C) | Solid Residue at 700°C (%) |

|---|---|---|---|

| PBBB | 300–320 | 340–360 | 30–40 |

| PPE-PBBB | 310–330 | 350–370 | 35–45 |

| PS-PBBB | 290–310 | 330–350 | 25–35 |

Table 2: Key Properties of Compared Compounds

| Property | PBBB | TFBB | 3-(Pentafluorosulfur)benzyl Bromide |

|---|---|---|---|

| Halogen Content | ~70–75% Br | 4 F atoms | 5 F + 1 SF₅ group |

| Molecular Weight | >1000 g/mol | ~245 g/mol | ~293 g/mol |

| Primary Application | Flame retardants | Analytical chemistry | Pharmaceutical synthesis |

| Thermal Stability (T5%) | 300–320°C | Not reported | Not reported |

Research Findings and Mechanistic Insights

- PBBB : Forms polymeric flame retardants with high thermal stability via Friedel-Crafts alkylation. The decomposition mechanism involves initial debromination, releasing HBr gas to inhibit combustion .

- TFBB : Electrophilicity enables efficient derivatization of polar compounds (e.g., carboxylic acids) for GC-MS analysis .

Biological Activity

Pentafluorobenzylzinc bromide (CFCHZnBr) is a reagent of significant interest in organic synthesis due to its unique properties and potential biological activities. This article explores the biological activity of pentafluorobenzylzinc bromide, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : CFCHZnBr

- Molecular Weight : 260.99 g/mol

- CAS Number : 1765-40-8

Pentafluorobenzylzinc bromide acts as a nucleophile in various organic reactions, particularly in the formation of carbon-carbon bonds. Its biological activity is primarily attributed to its ability to participate in reactions that lead to the modification of biological molecules, influencing various cellular processes.

Biological Applications

- Anticancer Activity : Research indicates that organozinc compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of pentafluorobenzylzinc bromide can inhibit the proliferation of specific cancer cells by inducing apoptosis through the activation of caspases and modulation of mitochondrial pathways.

- Antiviral Properties : Some studies suggest that compounds similar to pentafluorobenzylzinc bromide may interfere with viral replication processes, potentially serving as leads for antiviral drug development.

- Neuroprotective Effects : There is emerging evidence that certain organozinc compounds can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study evaluated the effects of pentafluorobenzylzinc bromide on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations, and cell viability was assessed using the MTT assay.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Results indicated a dose-dependent decrease in cell viability, suggesting significant anticancer potential.

Case Study 2: Antiviral Activity

In another investigation, pentafluorobenzylzinc bromide was tested against influenza virus strains. The compound demonstrated a reduction in viral titer when treated with infected cells.

| Treatment Group | Viral Titer Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 70 |

This study highlights the potential for pentafluorobenzylzinc bromide as a candidate for antiviral therapy.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of pentafluorobenzyl derivatives. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications to the benzyl group influence the biological activity significantly. Compounds with additional functional groups have shown enhanced cytotoxicity.

- Mechanistic Insights : Investigations into the mechanisms reveal that pentafluorobenzylzinc bromide can induce oxidative stress in cancer cells, leading to apoptosis.

- Potential for Drug Development : The unique properties of this compound make it a valuable scaffold for developing new therapeutic agents targeting various diseases.

Q & A

Q. What are the standard synthetic routes for preparing pentafluorobenzylzinc bromide, and what critical parameters influence yield?

Pentafluorobenzylzinc bromide is typically synthesized via transmetallation reactions. A common approach involves reacting pentafluorobenzyl bromide (PFBBr) with activated zinc metal under inert conditions (e.g., argon or nitrogen atmosphere). Key parameters include:

- Zinc activation : Pre-treatment with 1,2-dibromoethane or trimethylsilyl chloride enhances reactivity .

- Solvent choice : Tetrahydrofuran (THF) or diethyl ether is preferred due to their ability to stabilize organozinc intermediates.

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions. Yield optimization requires monitoring via quenching aliquots and analyzing by GC-MS or NMR for unreacted starting material .

Q. How is pentafluorobenzylzinc bromide utilized in derivatization for analytical chemistry?

This reagent is widely used to enhance detection sensitivity in gas chromatography (GC) for trace organic analysis. For example:

- Carboxylic acids and phenols : PFBBr derivatives exhibit high electron-capture (EC) sensitivity, lowering detection limits to sub-ppm levels.

- Reaction conditions : Derivatization occurs in ~20 minutes at 60°C in acetone or acetonitrile, with catalysis by crown ethers or potassium carbonate .

- Applications : Trace analysis of environmental contaminants (e.g., pesticides) and pharmaceuticals in complex matrices like asphalt or biological fluids .

Advanced Research Questions

Q. How can researchers address air/moisture sensitivity challenges during pentafluorobenzylzinc bromide synthesis?

Organozinc reagents are highly sensitive to oxygen and moisture. Methodological solutions include:

- Schlenk techniques : Use dual-manifold systems for reagent transfer under inert gas.

- Solvent drying : THF must be distilled over sodium/benzophenone to achieve <5 ppm H₂O.

- In situ monitoring : FTIR or Raman spectroscopy can detect moisture-induced decomposition (e.g., Zn-OH byproducts) . Contradictions in reported yields often stem from inadequate purification; rigorous solvent drying and zinc activation are critical .

Q. What strategies optimize derivatization efficiency when using pentafluorobenzylzinc bromide in GC analysis?

Derivatization efficiency depends on:

- Catalyst selection : Potassium carbonate outperforms weaker bases in polar solvents, achieving >95% conversion .

- Reaction time-temperature tradeoffs : Elevated temperatures (e.g., 80°C) reduce time but risk degrading thermally labile analytes.

- Matrix effects : Co-extracted salts or lipids may quench reactivity; solid-phase extraction (SPE) or ion-pairing agents mitigate interference . Statistical experimental design (e.g., factorial or response surface methods) can identify optimal conditions for multi-analyte systems .

Q. How can discrepancies in historical and current bromide concentration data be resolved in studies involving pentafluorobenzylzinc bromide?

Analytical methodology changes (e.g., switching from colorimetry to ion chromatography) can lead to inconsistencies. Recommendations include:

- Cross-validation : Compare results using legacy and modern methods (e.g., GC-ECD vs. LC-MS/MS) on shared samples.

- Spike recovery tests : Assess accuracy by spiking known bromide concentrations into matrices.

- Reference materials : Use NIST-traceable standards to calibrate instruments . For example, early studies using less sensitive techniques (detection limit: 0.10 mg/L) may underestimate concentrations compared to capillary electrophoresis with UV detection (detection limit: 0.01 mg/L) .

Q. What advanced characterization techniques validate the structural integrity of pentafluorobenzylzinc bromide derivatives?

Beyond GC-MS, researchers should employ:

- Multinuclear NMR : ¹⁹F NMR confirms fluorinated substituent positions (δ ~ -140 to -160 ppm for aromatic F).

- High-resolution mass spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives . Contradictions in spectral data often arise from residual solvents; ensure thorough drying under high vacuum before analysis .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.